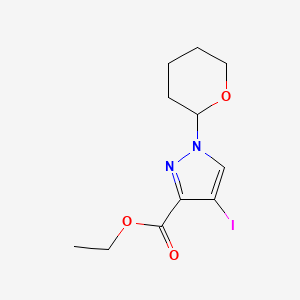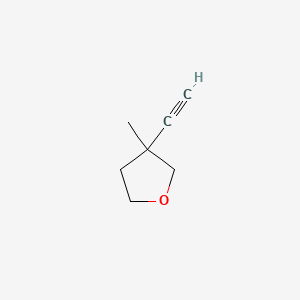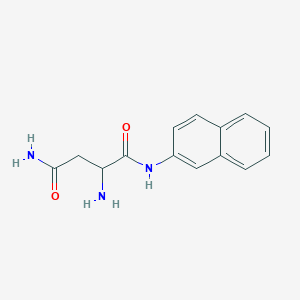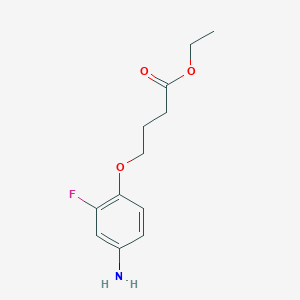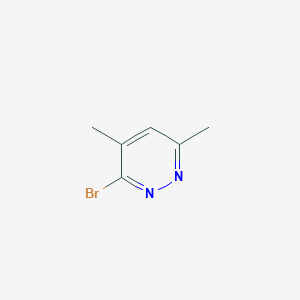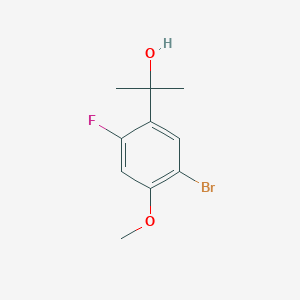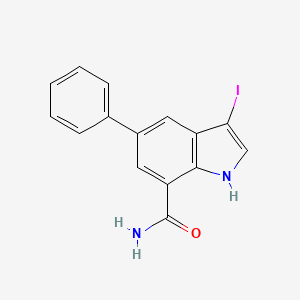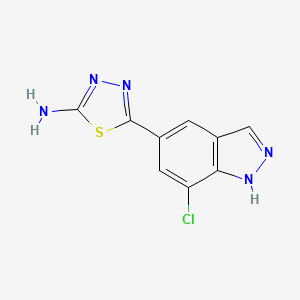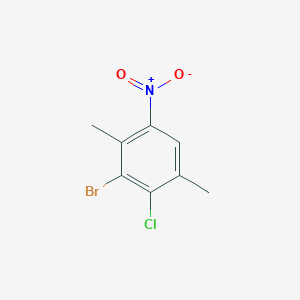
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene is an aromatic compound with a benzene ring substituted by bromine, chlorine, two methyl groups, and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent like sulfuryl chloride.
Methylation: Introduction of the methyl groups using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring.
Nucleophilic Aromatic Substitution: The nitro group can be replaced by nucleophiles under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid in the presence of catalysts.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium hydroxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Aromatic Substitution: Compounds with nucleophiles replacing the nitro group.
Reduction: Amino-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The bromine and chlorine atoms also play a role in directing the substitution reactions on the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chloro-1,4-dimethylbenzene: Lacks the nitro group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-chloro-1,4-dimethyl-5-aminobenzene: Contains an amino group instead of a nitro group, making it more reactive in electrophilic substitution reactions.
3-Bromo-2-chloro-1,4-dimethyl-5-methylbenzene: Contains an additional methyl group, affecting its reactivity and steric properties.
Uniqueness
3-Bromo-2-chloro-1,4-dimethyl-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring. This combination of substituents provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7BrClNO2 |
|---|---|
Peso molecular |
264.50 g/mol |
Nombre IUPAC |
3-bromo-2-chloro-1,4-dimethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c1-4-3-6(11(12)13)5(2)7(9)8(4)10/h3H,1-2H3 |
Clave InChI |
FJCQAZBSXHEMSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)Br)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13892682.png)
